molecular formula C14H13N3O2S B2690309 4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol CAS No. 537017-43-9

4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2690309
CAS No.: 537017-43-9
M. Wt: 287.34
InChI Key: MMJKBYLCILTRMH-UHFFFAOYSA-N
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Description

The compound “4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a phenoxymethyl group and a 1,2,4-triazole ring, which is a type of heterocyclic compound that contains a five-membered ring with two carbon atoms and three nitrogen atoms.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur. For example, the furan ring could undergo reactions such as electrophilic substitution or oxidation .

Scientific Research Applications

Synthesis and Characterization

  • Tautomerism Studies : Compounds similar to 4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol have been synthesized and characterized, with a focus on their thiol-thione tautomeric equilibrium. Mannich bases and methyl derivatives of these compounds were prepared from furan-2-carboxylic acid hydrazide. Their structures were confirmed through elemental analyses, IR, and 1H-NMR spectra (Koparır, Çetin, & Cansiz, 2005).

Antimicrobial Activities

  • Antibacterial Properties : Derivatives of 5-(1H-1,2,4-triazol-3-ylsulfanylmethyl)furan-2-carboxylic acids showed significant antibacterial properties. These derivatives were synthesized through the interaction of 5-substituted 1H-1,2,4-triazole-3-thiols with methyl ether of 2-chloromethylfuran-5-carboxilic acid. X-ray diffraction confirmed the structures of these derivatives, and their antibacterial activities were investigated, demonstrating effectiveness against several bacterial strains (Ирадян et al., 2014).

Corrosion Inhibition

  • Corrosion Inhibition Studies : A study on azomethine functionalized triazole derivatives, which are structurally related to the compound of interest, showed that these derivatives have excellent corrosion inhibiting properties for mild steel in a hydrochloric acid medium. The effectiveness of these compounds was attributed to their ability to form a protective layer on the surface of mild steel, demonstrated through potentiodynamic polarization, electrochemical impedance spectroscopy, FESEM, AFM, and contact angle measurements (Murmu et al., 2020).

Analytical and Biochemical Research

  • Antimicrobial and Anti-Inflammatory Activities : Some derivatives, synthesized through a three-component reaction involving thiazolo-[3,2-b]-1,2,4-triazole, showed promising antimicrobial and anti-inflammatory activities. These compounds were tested against various microbial strains and for their ability to inhibit inflammation, indicating their potential in medicinal chemistry research (Manjunatha et al., 2011).

Properties

IUPAC Name

4-(furan-2-ylmethyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c20-14-16-15-13(10-19-11-5-2-1-3-6-11)17(14)9-12-7-4-8-18-12/h1-8H,9-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJKBYLCILTRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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